2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine
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Overview
Description
2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine typically involves multi-step organic reactions. One common approach is the sulfonation of a phenyl ring followed by the introduction of a t-butyl group. The hydroxyl group is then introduced via a substitution reaction on the pyridine ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyridine ketone, while reduction may result in a de-sulfonated phenylpyridine .
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the t-butylsulfamoyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-(3-t-Butylsulfamoylphenyl)-4-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(3-t-Butylsulfamoylphenyl)-4-aminopyridine: Contains an amino group instead of a hydroxyl group.
2-(3-t-Butylsulfamoylphenyl)-4-chloropyridine: Features a chlorine atom in place of the hydroxyl group.
Uniqueness: 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both a hydroxyl group and a t-butylsulfamoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-tert-butyl-3-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)14-10-12(18)7-8-16-14/h4-10,17H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENCTUYHASKQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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